5-Fluoro Paliperidone

Description

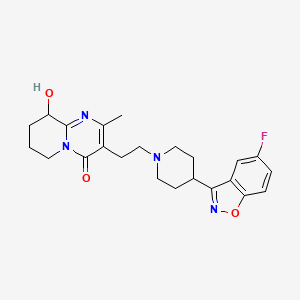

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVATZOFABXGUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro Paliperidone chemical structure and properties

An In-depth Technical Guide to 5-Fluoro Paliperidone: Structure, Properties, and Pharmacological Considerations

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro Paliperidone, a positional isomer and known impurity of the atypical antipsychotic drug, Paliperidone. While extensive research has been conducted on Paliperidone, its 5-fluoro analog remains less characterized. This document aims to consolidate the available information on 5-Fluoro Paliperidone, including its chemical structure, and physicochemical properties. Furthermore, this guide presents a proposed synthetic route and discusses potential analytical methodologies for its characterization. A key focus is placed on the presumed mechanism of action, drawing parallels with Paliperidone's well-established pharmacology and exploring the potential influence of the altered fluorine substitution on receptor interactions and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antipsychotic agents and related compounds.

Introduction

Paliperidone, the active metabolite of risperidone, is a widely prescribed second-generation antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The chemical structure of Paliperidone features a 6-fluoro-1,2-benzisoxazole moiety. 5-Fluoro Paliperidone is a positional isomer of this active pharmaceutical ingredient, distinguished by the substitution of the fluorine atom at the 5-position of the benzisoxazole ring.[4][5]

Primarily identified as an impurity in the synthesis of Paliperidone, the characterization of 5-Fluoro Paliperidone is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[5] Beyond its role as an impurity, understanding the chemical and pharmacological properties of this isomer is of scientific interest. The position of a fluorine atom in a drug molecule can significantly influence its binding affinity to target receptors, metabolic pathway, and overall pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed examination of 5-Fluoro Paliperidone, offering a foundational resource for further scientific investigation.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-Fluoro Paliperidone is similar to that of Paliperidone, with the exception of the fluorine atom's position on the benzisoxazole ring.

IUPAC Name: 3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[4][5]

Chemical Structure of 5-Fluoro Paliperidone

Caption: Chemical structure of 5-Fluoro Paliperidone.

A comparison of the key physicochemical properties of 5-Fluoro Paliperidone and Paliperidone is presented in the table below.

| Property | 5-Fluoro Paliperidone | Paliperidone (6-Fluoro Isomer) |

| CAS Number | 1346598-34-2[4][5][6] | 144598-75-4[3] |

| Molecular Formula | C23H27FN4O3[4][6] | C23H27FN4O3[3] |

| Molecular Weight | 426.48 g/mol [4] | 426.49 g/mol [3] |

| Appearance | Pale Yellow Solid[7] | White to yellow powder[8] |

| Solubility | Soluble in Methanol, DMSO | Sparingly soluble in 0.1N HCl and methylene chloride; practically insoluble in water[2] |

Proposed Synthesis and Analytical Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the N-alkylation of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-Fluoro Paliperidone.

Hypothetical Experimental Protocol

Step 1: N-alkylation

-

To a solution of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or methanol), add a base (e.g., potassium carbonate or triethylamine, 2-3 eq).

-

Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0-1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

The crude 5-Fluoro Paliperidone can be purified by recrystallization from a suitable solvent system (e.g., isopropanol or ethanol) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized 5-Fluoro Paliperidone would be confirmed using a suite of analytical techniques, similar to those employed for Paliperidone.[14][15][16]

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure and confirm the position of the fluorine atom. The fluorine substitution at the 5-position would result in a distinct splitting pattern for the aromatic protons on the benzisoxazole ring compared to the 6-fluoro isomer.[8]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To determine the melting point range of the purified compound.

Pharmacology and Mechanism of Action

Established Mechanism of Action of Paliperidone

The therapeutic effects of Paliperidone in schizophrenia and schizoaffective disorder are believed to be mediated through its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.[3][17][18] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations and delusions), while the antagonism of 5-HT2A receptors may contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[2]

Paliperidone also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and somnolence.[1][2]

Signaling Pathway of Paliperidone

Caption: Simplified signaling pathway of Paliperidone's antagonism at D2 and 5-HT2A receptors.

Potential Implications of 5-Fluoro Substitution

As no specific pharmacological data for 5-Fluoro Paliperidone has been published, its mechanism of action is presumed to be similar to that of Paliperidone, involving antagonism of D2 and 5-HT2A receptors. However, the change in the position of the fluorine atom from the 6- to the 5-position on the benzisoxazole ring could have several implications:

-

Receptor Binding Affinity and Selectivity: The electronic environment of the benzisoxazole ring is altered by the repositioning of the highly electronegative fluorine atom. This could influence the binding affinity and selectivity of the molecule for its target receptors (D2, 5-HT2A) as well as off-target receptors (adrenergic, histaminergic). A change in the D2/5-HT2A binding ratio could potentially alter the therapeutic efficacy and side-effect profile.

-

Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at a specific position, thereby increasing the metabolic stability and half-life of a drug. The position of the fluorine atom can determine which metabolic pathways are affected. It is plausible that 5-Fluoro Paliperidone exhibits a different metabolic profile compared to Paliperidone.

-

Pharmacokinetics: Changes in lipophilicity and metabolic stability can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Further research, including in vitro receptor binding assays and in vivo animal studies, is necessary to elucidate the specific pharmacological profile of 5-Fluoro Paliperidone and to determine if it offers any therapeutic advantages or disadvantages compared to Paliperidone.

Significance and Future Directions

The primary significance of 5-Fluoro Paliperidone currently lies in its status as a process-related impurity in the manufacturing of Paliperidone.[5] As such, its synthesis, isolation, and characterization are essential for the development of reference standards to ensure the quality and safety of the final drug product. Regulatory agencies typically require the identification and quantification of impurities above a certain threshold.

Looking forward, the pharmacological evaluation of 5-Fluoro Paliperidone represents a compelling area of research. Key future investigations should include:

-

In vitro pharmacology: Comprehensive receptor binding and functional assays to determine the affinity and activity of 5-Fluoro Paliperidone at a panel of relevant central nervous system receptors.

-

In vivo studies: Animal models of psychosis to evaluate the antipsychotic efficacy of 5-Fluoro Paliperidone and to establish its pharmacokinetic profile and safety.

-

Comparative studies: Direct head-to-head comparisons with Paliperidone to ascertain any differences in potency, efficacy, side-effect liability, and metabolic fate.

Such studies would not only provide a more complete understanding of this particular molecule but could also contribute to the broader knowledge of structure-activity relationships in the development of new antipsychotic agents.

References

- Lotusfeet Pharma. Paliperidone 5-Fluoro Isomer 1346598-34-2.

- Chemicea Pharmaceuticals. Paliperidone 5-Fluoro Isomer | 1346598-34-2.

- CymitQuimica. CAS: 1346598-34-2.

- Pharmaffiliates. CAS NO : 1346598-34-2 | Product Name : Paliperidone 5-Fluoro Isomer.

- Sigma-Aldrich. 5-Fluoro Paliperidone | 1346598-34-2.

- European Patent Office. (2011). Process for the synthesis of paliperidone. EP2275423A1.

- Google Patents. (2010). Process of synthesis of paliperidone. WO2010064134A2.

- BenchChem. The Lynchpin of Paliperidone Synthesis: A Technical Guide to 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1.

- Google Patents. (2010).

- Wikipedia. Paliperidone.

- Hilaris. (2015). Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form.

- ResearchGate. (2015).

- HealthyPlace. (2019).

- Magritek. (2021). Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments.

- National Center for Biotechnology Information. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem.

- ResearchGate. (2014).

- U.S. Food and Drug Administration. (2010). Invega (paliperidone) extended release tablets.

- Health Canada. (2023). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrINVEGA SUSTENNA® paliperidone palmitate prolonged-release injectab.

Sources

- 1. Paliperidone - Wikipedia [en.wikipedia.org]

- 2. Paliperidone Full Prescribing Information | HealthyPlace [healthyplace.com]

- 3. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lotusfeetpharma.com [lotusfeetpharma.com]

- 5. Paliperidone 5-Fluoro Isomer | 1346598-34-2 [chemicea.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS: 1346598-34-2 | CymitQuimica [cymitquimica.com]

- 8. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments - Magritek [magritek.com]

- 9. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]

- 10. WO2010064134A2 - Process of synthesis of paliperidone - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US20100298566A1 - Process for the preparation of paliperidone and its intermediates - Google Patents [patents.google.com]

- 13. EP2275423A1 - Process for the synthesis of paliperidone - Google Patents [patents.google.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. jnjlabels.com [jnjlabels.com]

Investigating 5-Fluoro Paliperidone: A Guide to Identification, Characterization, and Quantification as a Process-Related Impurity of Paliperidone

An In-depth Technical Guide for the Pharmaceutical Scientist

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of modern drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. The presence of impurities, even in minute quantities, can have significant implications, potentially altering the drug's stability, bioavailability, and safety profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of any impurity present at or above the 0.10% threshold.[1] This guide is designed for the research and development scientist, offering a comprehensive framework for the investigation of 5-Fluoro Paliperidone, a potential isomer and process-related impurity in the synthesis of Paliperidone. As a Senior Application Scientist, my objective is to move beyond rote protocols and provide a narrative grounded in causality, ensuring that each experimental choice is understood and each described method is a self-validating system.

Paliperidone, the primary active metabolite of risperidone, is a widely used atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[2][3] Its efficacy is intrinsically linked to its purity. This document will detail the logical and scientific progression from initial detection to final quantification of the 5-Fluoro Paliperidone impurity, providing field-proven insights and robust methodologies.

Chapter 1: Foundational Knowledge - Understanding the Analyte and its Isomeric Impurity

A successful investigation begins with a thorough understanding of the chemical entities involved. Paliperidone's structure is complex, and subtle variations, such as the position of a fluorine atom, can result in impurities that are challenging to separate and characterize.

Chemical Structures and Properties

Paliperidone is chemically known as (±)-3-[2-[4-(6-fluoro -1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1] The impurity , 5-Fluoro Paliperidone, is an isomer where the fluorine atom is attached to the 5-position of the benzisoxazole ring instead of the 6-position.[4][5]

Table 1: Physicochemical Properties of Paliperidone and 5-Fluoro Paliperidone

| Property | Paliperidone | 5-Fluoro Paliperidone |

| Chemical Name | 3-[2-[4-(6-Fluoro -1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[6] | 3-[2-[4-(5-Fluoro -1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[4][5] |

| Molecular Formula | C₂₃H₂₇FN₄O₃[5] | C₂₃H₂₇FN₄O₃[5][7] |

| Molecular Weight | 426.48 g/mol [5] | 426.48 g/mol [5][7] |

| CAS Number | 144598-75-4[5] | 1346598-34-2[3][5] |

Because these two compounds are isomers with identical molecular weights and formulas, their separation and identification rely on sophisticated chromatographic and spectroscopic techniques capable of discerning subtle differences in their physicochemical properties.

Origin of the Impurity

5-Fluoro Paliperidone is primarily considered a process-related impurity . Its formation is not typically a result of degradation but rather arises from isomeric impurities present in the starting materials used in the synthesis of Paliperidone. The key precursor, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, may contain its isomer, 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. This initial impurity then carries through the synthetic pathway, resulting in the final 5-Fluoro Paliperidone isomer in the API. Therefore, controlling the purity of raw materials is the most effective strategy for minimizing the presence of this impurity.

Chapter 2: The Analytical Strategy - A Roadmap for Investigation

A robust analytical strategy is systematic and multi-faceted. It begins with stress testing to understand potential degradation pathways and to prove the specificity of the analytical method, followed by method development, validation, and finally, structural elucidation and quantification.

Chapter 3: Stress Testing and Method Development

Forced degradation studies are a critical first step. They serve a dual purpose: to identify likely degradation products and to generate a complex sample matrix against which the specificity of our analytical method can be rigorously challenged.

Protocol: Forced Degradation of Paliperidone

This protocol is designed to expose Paliperidone to stress conditions as recommended by ICH guideline Q1A(R2).[8] Studies have shown that Paliperidone is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions, while remaining relatively stable under thermal stress.[9][10]

Objective: To generate potential degradation products of Paliperidone and to assess peak purity.

Materials:

-

Paliperidone API

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol, HPLC Grade

-

Water, HPLC Grade

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Paliperidone in methanol.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.[11]

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL with the mobile phase.[11]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours. Dilute to a final concentration of ~100 µg/mL with the mobile phase.[11]

-

Thermal Degradation: Store the solid Paliperidone powder in a hot air oven at 80°C for 72 hours. Dissolve a portion to achieve a final concentration of ~100 µg/mL.[11]

-

Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (254 nm) for 48-72 hours. Prepare a control sample protected from light. Dilute the exposed sample to a final concentration of ~100 µg/mL.[11]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Protocol: Stability-Indicating RP-HPLC Method

The causality behind this method design is the need to resolve the closely related 5-Fluoro isomer from the main Paliperidone peak and any potential degradants. A high-resolution column and a meticulously optimized mobile phase are non-negotiable.

Table 2: Recommended RP-UPLC/HPLC Method Parameters

| Parameter | Recommended Specification | Rationale |

| LC System | UPLC or HPLC System with UV/PDA Detector | UPLC provides faster run times and better resolution. PDA allows for peak purity analysis. |

| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent high-resolution C18 column[11][12] | C18 chemistry provides excellent retention for moderately polar compounds like Paliperidone. |

| Mobile Phase | A: 10 mM Ammonium Acetate BufferB: Acetonitrile[12] | A buffered mobile phase controls the ionization state of the analyte, ensuring reproducible retention. |

| Gradient/Isocratic | Gradient elution is often required to separate all related substances effectively.[13] | Allows for the elution of impurities with a wide range of polarities. |

| Flow Rate | 0.6 mL/min[12] | Optimized for column dimensions and particle size to achieve good efficiency. |

| Detection Wavelength | 238 nm or 277 nm[12][13] | Corresponds to the UV absorbance maxima of Paliperidone, providing good sensitivity. |

| Column Temperature | 50°C[10] | Higher temperatures can improve peak shape and reduce viscosity, but must be controlled. |

| Injection Volume | 1 - 10 µL[10][14] | Kept low to prevent band broadening. |

| Diluent | Acetonitrile/Water or Methanol/Water mixture | Must be compatible with the mobile phase and capable of fully dissolving the sample. |

Method Validation: A Self-Validating System

The developed method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose. The analysis of forced degradation samples is key to demonstrating specificity.

Table 3: Summary of Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Analyze blank, placebo, API, and forced degradation samples. Assess peak purity using a PDA detector. | The Paliperidone peak should be free from interference from any degradants or impurities. |

| Linearity | Analyze at least five concentrations across a range (e.g., LOQ to 150% of the specification limit).[12] | Correlation coefficient (r²) ≥ 0.999.[15] |

| Accuracy | Perform recovery studies by spiking the impurity into a sample matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98-102%. |

| Precision (RSD%) | Repeatability: Six replicate preparations at 100% of the test concentration.Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for API assay, may be higher for low-level impurities.[15] |

| LOD & LOQ | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. | The LOQ must be sensitive enough to quantify the impurity at or below the reporting threshold (e.g., 0.05%).[10][16] |

| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters must remain within acceptable limits. |

Chapter 4: Identification and Quantification

With a validated, stability-indicating method in hand, the focus shifts to unequivocally identifying and accurately quantifying the 5-Fluoro Paliperidone impurity.

Identification by LC-MS/MS and Reference Standard

While retention time in HPLC provides initial evidence, it is not conclusive proof of identity. Mass spectrometry is essential for structural confirmation.

The cornerstone of this process is the use of a certified reference standard for 5-Fluoro Paliperidone.[17][18] Spiking the sample with this standard and observing the co-elution of the peak provides the most definitive identification. The mass spectral data serves as orthogonal confirmation, where the observed parent ion mass should match the theoretical mass of the impurity (m/z 427.2 for [M+H]⁺).

Quantification Protocol

Quantification must be performed using the validated stability-indicating HPLC method.

Objective: To determine the percentage of 5-Fluoro Paliperidone impurity relative to the Paliperidone API.

Procedure:

-

Standard Preparation: Prepare a standard solution of the certified 5-Fluoro Paliperidone reference material at a known concentration (e.g., 1 µg/mL).

-

Sample Preparation: Prepare the Paliperidone API sample at a specified concentration (e.g., 1 mg/mL).

-

Analysis: Inject both the standard and sample solutions into the HPLC system.

-

Calculation: Calculate the percentage of the impurity using the principle of external standardization.

Formula for Calculation:

% Impurity = (Area_Impurity_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

-

Area_Impurity_Sample is the peak area of 5-Fluoro Paliperidone in the sample chromatogram.

-

Area_Standard is the peak area of 5-Fluoro Paliperidone in the standard chromatogram.

-

Conc_Standard is the concentration of the 5-Fluoro Paliperidone standard.

-

Conc_Sample is the concentration of the Paliperidone sample.

The calculated result must be evaluated against the specification limits defined by regulatory guidelines (e.g., not more than 0.15%).

Conclusion

The investigation of an isomeric, process-related impurity like 5-Fluoro Paliperidone is a rigorous exercise that exemplifies the core principles of analytical science in the pharmaceutical industry. It requires a logical, evidence-based approach that begins with understanding the impurity's origin, proceeds through the development of a highly specific and robust analytical method, and culminates in definitive identification and precise quantification. By grounding our protocols in scientific causality and adhering to the principles of method validation, we ensure the integrity of our data and, ultimately, the quality and safety of the final drug product. The control of this impurity lies not just in analytical detection but in a comprehensive quality-by-design approach that begins with the stringent control of starting materials.

References

-

Singh, S., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed. Retrieved March 7, 2024, from [Link]

-

Reddy, B. C. K., et al. (2015). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2024, from [Link]

-

Mendez, A. S. L., et al. (2014). Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. CORE. Retrieved March 7, 2024, from [Link]

-

Sherje, A. P., et al. (2015). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research. Retrieved March 7, 2024, from [Link]

-

Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre. Retrieved March 7, 2024, from [Link]

-

Paliperidone Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 7, 2024, from [Link]

-

Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Paliperidone-impurities. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

-

Paliperidone EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved March 7, 2024, from [Link]

-

Paliperidone - Definition, Identification, Assay - USP 2025. (2026, January 21). Trungtamthuoc.com. Retrieved March 7, 2024, from [Link]

-

Singh, S., et al. (2013). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Journal of Pharmaceutical Analysis. Retrieved March 7, 2024, from [Link]

-

Farooqui, M., et al. (2013). Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Vanaja, M., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences. Retrieved March 7, 2024, from [Link]

-

USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. (n.d.). Phenomenex. Retrieved March 7, 2024, from [Link]

-

Paliperidone 5-Fluoro Isomer / Paliperidone 5-Fluoro Analog. (n.d.). Allmpus. Retrieved March 7, 2024, from [Link]

-

Sahu, P. K., et al. (2015). Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form. Hilaris. Retrieved March 7, 2024, from [Link]

-

Analytical methods for the estimation of paliperidone. (2025, August 7). ResearchGate. Retrieved March 7, 2024, from [Link]

- Synthesis of paliperidone. (2011, July 12). Google Patents.

- Synthesis of paliperidone. (2009, June 18). Google Patents.

-

Kumar, K. R., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2024, from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Paliperidone 5-Fluoro Isomer | 1346598-34-2 [chemicea.com]

- 5. allmpus.com [allmpus.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Fluoro Paliperidone | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. phenomenex.com [phenomenex.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. archives.ijper.org [archives.ijper.org]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. medchemexpress.com [medchemexpress.com]

preliminary in vitro biological activity of 5-Fluoro Paliperidone

An In-Depth Technical Guide on the Preliminary In Vitro Biological Activity of 5-Fluoro Paliperidone

Executive Summary

This document provides a comprehensive technical framework for the preliminary in vitro biological evaluation of 5-Fluoro Paliperidone, a novel derivative of the atypical antipsychotic, Paliperidone. While direct experimental data for 5-Fluoro Paliperidone is not yet extensively available in peer-reviewed literature, this guide synthesizes the well-established pharmacological profile of Paliperidone with foundational principles of medicinal chemistry concerning fluorine substitution. We present a logical, field-proven workflow for characterizing the in vitro activity of this new chemical entity (NCE), from primary target engagement to preliminary safety and metabolic profiling. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, actionable experimental protocols.

Introduction: The Rationale for 5-Fluoro Paliperidone

Paliperidone (9-hydroxyrisperidone) is a potent antagonist of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors, a hallmark of atypical antipsychotics.[1] Its therapeutic efficacy in schizophrenia is attributed to this dual antagonism.[2] The introduction of a fluorine atom at the 5-position of the benzisoxazole ring represents a strategic medicinal chemistry approach to modulate the parent molecule's properties.

The substitution of hydrogen with fluorine, a common bioisosteric replacement, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Specifically, fluorination can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism by cytochrome P450 enzymes.[5][6]

-

Modulate Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially influencing key interactions within the receptor binding pocket and enhancing potency or selectivity.[7][8]

-

Improve CNS Penetration: Strategic fluorination can increase lipophilicity, which may improve a drug's ability to cross the blood-brain barrier.[9][10]

Given these potential advantages, a thorough in vitro characterization of 5-Fluoro Paliperidone is the critical first step in determining its therapeutic potential.

Caption: Proposed in vitro evaluation workflow for 5-Fluoro Paliperidone.

Tier 1: Primary Pharmacology Assessment

The initial experiments are designed to quantify the binding affinity and functional activity of 5-Fluoro Paliperidone at its primary therapeutic targets, the D2 and 5-HT2A receptors.

3.1 Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. [11]These competitive binding experiments measure the ability of 5-Fluoro Paliperidone to displace a high-affinity radiolabeled ligand from the receptor.

Table 1: Hypothetical Receptor Binding Affinity Data

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) |

| Paliperidone | 3.5 | 0.4 |

| 5-Fluoro Paliperidone | (Experimental Value) | (Experimental Value) |

| Haloperidol (Control) | 1.2 | 50.0 |

| Ketanserin (Control) | 150.0 | 0.8 |

Note: Paliperidone Ki values are representative from literature.[12][13]

Experimental Protocol: Radioligand Binding Assay (Dopamine D2)

-

Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing human recombinant dopamine D2 receptors. [14][15]2. Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, at pH 7.4. [14]3. Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand (e.g., [3H]-Spiperone at a concentration near its Kd, ~0.1 nM), and a range of concentrations of 5-Fluoro Paliperidone (e.g., 0.01 nM to 10 µM). [16]4. Controls:

-

Total Binding: Membranes + Radioligand + Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol). [14]5. Incubation: Incubate the plates for 90 minutes at room temperature with gentle agitation. [16]6. Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer. [17]7. Quantification: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter. [17]8. Data Analysis: Calculate specific binding (Total - NSB). Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

(A similar protocol would be employed for the 5-HT2A receptor, using a specific radioligand such as [3H]-Ketanserin and membranes from cells expressing the 5-HT2A receptor).

3.2 Functional Activity

Binding affinity does not describe the functional consequence of the drug-receptor interaction. Functional assays are required to determine if 5-Fluoro Paliperidone acts as an antagonist, agonist, or inverse agonist.

D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). [18]An antagonist will block the ability of an agonist (like dopamine) to cause this decrease.

Experimental Protocol: D2 Antagonist cAMP Assay

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

-

Assay Setup: Plate the cells in a 384-well plate. Pre-treat the cells with varying concentrations of 5-Fluoro Paliperidone for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) along with an EC80 concentration of a D2 agonist (e.g., Quinpirole). [19]4. Incubation: Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as an HTRF or AlphaScreen assay. [18][20]6. Data Analysis: Plot the cAMP signal against the concentration of 5-Fluoro Paliperidone to generate a dose-response curve and determine the IC50 for its antagonist activity.

5-HT2A receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium ([Ca2+]i). [21]An antagonist will block an agonist (like serotonin) from inducing this calcium release.

Experimental Protocol: 5-HT2A Antagonist Calcium Flux Assay

-

Cell Culture & Dye Loading: Use a cell line (e.g., HEK293) expressing the human 5-HT2A receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. [22]2. Assay Setup: Pre-treat the dye-loaded cells with varying concentrations of 5-Fluoro Paliperidone.

-

Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Establish a baseline fluorescence reading.

-

Agonist Injection: Inject an EC80 concentration of serotonin and immediately begin measuring the change in fluorescence intensity over time. [23]5. Data Analysis: Calculate the antagonist effect by measuring the inhibition of the serotonin-induced fluorescence peak. Plot the percent inhibition against the concentration of 5-Fluoro Paliperidone to determine the IC50. [24]

Tier 2: Secondary Pharmacology & Selectivity

Paliperidone also interacts with adrenergic (α1, α2) and histaminergic (H1) receptors, which can contribute to side effects like orthostatic hypotension and sedation. It is crucial to determine if 5-fluoro substitution alters this off-target profile. The binding affinity for these receptors would be determined using radioligand binding assays similar to the protocol described in Section 3.1, but with the appropriate receptors and radioligands.

Tier 3: In Vitro ADME & Toxicology

Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential.

5.1 Metabolic Stability

This assay provides an early indication of how quickly the compound is metabolized by liver enzymes, a key determinant of its half-life in vivo. [25]

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (0.5 mg/mL), 5-Fluoro Paliperidone (1 µM), and phosphate buffer (pH 7.4). [25]2. Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. [26]3. Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Termination: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. [1]5. Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of 5-Fluoro Paliperidone at each time point. [27]7. Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

5.2 Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. [13][29]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight. [28]2. Compound Treatment: Treat the cells with a range of concentrations of 5-Fluoro Paliperidone for 24-48 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [2]4. Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [29]5. Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells to determine the CC50 (cytotoxic concentration 50%).

5.3 Cardiovascular Safety: hERG Channel Inhibition

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias (Long QT syndrome). Early assessment is a regulatory requirement and a critical safety checkpoint. The whole-cell patch-clamp assay is the definitive method for this evaluation. [32][33]

Experimental Protocol: hERG Manual Patch-Clamp Assay

-

Cell Line: Use HEK293 cells stably expressing the hERG channel.

-

Electrophysiology Rig: Utilize a manual patch-clamp setup.

-

Whole-Cell Configuration: Establish a whole-cell recording configuration.

-

Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current. [30][31]5. Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of 5-Fluoro Paliperidone.

-

Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.

-

Data Analysis: Measure the reduction in the peak tail current amplitude at each concentration relative to the baseline. Plot the percent inhibition against the drug concentration to determine the IC50. [32] Table 2: Summary of Proposed In Vitro ADME/Tox Assays

| Assay | Endpoint | Rationale |

| Microsomal Stability | t½ (min), CLint (µL/min/mg) | Predicts hepatic clearance and metabolic lability. |

| Cytotoxicity (MTT) | CC50 (µM) | Assesses general cellular toxicity. |

| hERG Inhibition | IC50 (µM) | Screens for potential cardiotoxicity risk. |

Conclusion and Forward Look

This technical guide outlines a robust and scientifically grounded strategy for the initial in vitro characterization of 5-Fluoro Paliperidone. By systematically evaluating its primary pharmacology, selectivity, and key safety and metabolic parameters, this workflow will generate the critical data needed to make an informed decision on the continued development of this promising new chemical entity. The results of these assays will determine if the strategic fluorination of paliperidone has yielded a candidate with a superior pharmacological profile, justifying its advancement into more complex in vivo models of efficacy and safety.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved March 7, 2026, from [Link]

-

Dr. Oracle. (2025, May 19). What is the mechanism of action of Paliperidone (Invega)? Retrieved March 7, 2026, from [Link]

-

PubMed. (n.d.). Fluorinated molecules as drugs and imaging agents in the CNS. Retrieved March 7, 2026, from [Link]

-

Evotec. (n.d.). Microsomal Stability. Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

-

PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved March 7, 2026, from [Link]

-

University of Illinois Urbana-Champaign. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved March 7, 2026, from [Link]

-

Preprints.org. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Retrieved March 7, 2026, from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved March 7, 2026, from [Link]

-

Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved March 7, 2026, from [Link]

-

PubMed. (2009, August 15). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Retrieved March 7, 2026, from [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved March 7, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved March 7, 2026, from [Link]

-

Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved March 7, 2026, from [Link]

-

Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved March 7, 2026, from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved March 7, 2026, from [Link]

-

NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved March 7, 2026, from [Link]

-

Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. Retrieved March 7, 2026, from [Link]

-

PubMed. (n.d.). cAMP assays in GPCR drug discovery. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved March 7, 2026, from [Link]

-

Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Retrieved March 7, 2026, from [Link]

-

FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved March 7, 2026, from [Link]

-

NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved March 7, 2026, from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved March 7, 2026, from [Link]

-

MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved March 7, 2026, from [Link]

-

PMC. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved March 7, 2026, from [Link]

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved March 7, 2026, from [Link]

-

MDPI. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved March 7, 2026, from [Link]

-

Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved March 7, 2026, from [Link]

-

Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved March 7, 2026, from [Link]

-

Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. Retrieved March 7, 2026, from [Link]

-

Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved March 7, 2026, from [Link]

-

NCBI. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved March 7, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI.... Retrieved March 7, 2026, from [Link]

-

PubMed. (2020, January 19). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). In vitro affinity (pKi) of various antipsychotic drugs for cloned.... Retrieved March 7, 2026, from [Link]

-

Agilent. (n.d.). Calcium Flux Assays. Retrieved March 7, 2026, from [Link]

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved March 7, 2026, from [Link]

Sources

- 1. mercell.com [mercell.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. Calcium Flux Assays | Agilent [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 25. charnwooddiscovery.com [charnwooddiscovery.com]

- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 27. protocols.io [protocols.io]

- 28. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. fda.gov [fda.gov]

- 31. sophion.com [sophion.com]

- 32. reactionbiology.com [reactionbiology.com]

5-Fluoro Paliperidone: Halogen Positional Isomerism and Its Impact on Dopamine (D2) and Serotonin (5-HT2A) Receptor Affinity

Executive Summary

The development of atypical antipsychotics is anchored in optimizing the affinity ratio between serotonergic (5-HT2A) and dopaminergic (D2) receptors. Paliperidone (9-hydroxyrisperidone), a cornerstone of modern schizophrenia pharmacotherapy, leverages a 6-fluoro-1,2-benzisoxazole pharmacophore to achieve this fine-tuned dual antagonism[1]. However, the positional isomer 5-Fluoro Paliperidone (CAS: 1346598-34-2)—often encountered as a critical synthetic impurity and analytical standard—provides profound Structure-Activity Relationship (SAR) insights. This whitepaper systematically dissects how the subtle migration of a single fluorine atom from the C6 to the C5 position alters the steric and electrostatic environment of the orthosteric binding pocket, thereby modulating receptor kinetics and therapeutic utility.

Structural Pharmacology & Benzisoxazole SAR

Atypical antipsychotics are pharmacologically defined by their "loose" binding at D2 receptors coupled with potent 5-HT2A antagonism, a profile that preserves therapeutic efficacy while mitigating extrapyramidal symptoms (EPS)[2]. In the paliperidone scaffold, the 1,2-benzisoxazole ring acts as a lipophilic anchor that docks deep within the transmembrane (TM) helices of monoamine G-protein coupled receptors (GPCRs).

The wild-type 6-fluoro substitution is evolutionarily optimized. The fluorine at C6 interacts via favorable halogen bonding and hydrophobic packing with highly conserved aromatic microdomains (e.g., Trp386 in TM6 of the D2 receptor and Phe340 in the 5-HT2A receptor). Shifting this highly electronegative atom to the C5 position (5-Fluoro Paliperidone) introduces mild steric clashes and alters the dipole moment of the benzisoxazole ring system. Consequently, while the molecule remains a dual antagonist, the thermodynamic stability of the ligand-receptor complex is disrupted, slightly compressing the vital 5-HT2A/D2 affinity ratio.

Mechanistic Insights: Receptor Binding & Signaling Kinetics

To understand the physiological impact of 5-Fluoro Paliperidone, one must trace its downstream antagonistic effects on two distinct GPCR cascades:

-

5-HT2A Receptors (Gq-coupled): Under normal endogenous conditions, serotonin activates Gq, stimulating Phospholipase C (PLC) and resulting in intracellular calcium mobilization. 5-Fluoro Paliperidone competitively occludes the orthosteric site, decoupling Gq.

-

D2 Receptors (Gi/o-coupled): Dopamine normally activates Gi/o to inhibit Adenylyl Cyclase (AC), reducing cAMP levels. Antagonism by 5-Fluoro Paliperidone prevents this inhibition, normalizing cAMP in mesolimbic pathways[1].

Figure 1: 5-Fluoro Paliperidone antagonism of 5-HT2A (Gq) and D2 (Gi/o) GPCR signaling cascades.

Experimental Protocols: Radioligand Binding Assays

To precisely quantify the affinity (

Tissue Preparation & Buffer Selection

Experience & Causality: GPCRs are highly sensitive to their ionic microenvironment. The assay buffer must mimic physiological osmolality and provide divalent cations (Mg²⁺, Ca²⁺) to stabilize the receptor in a high-affinity G-protein coupled state.

-

Homogenize harvested CHO-K1 cell pellets in an ice-cold assay buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend the pellet in fresh buffer to a final protein concentration of 20 µ g/well .

The Self-Validating System: Defining Specific Binding

Trustworthiness: A robust assay must self-validate by distinguishing true target engagement from background noise (non-specific binding to lipids or plastics).

-

Total Binding (TB): Radioligand + Cell Membrane + Assay Buffer.

-

Non-Specific Binding (NSB): Radioligand + Cell Membrane + High-concentration unlabeled competitor (10 µM Haloperidol for D2; 10 µM Mianserin for 5-HT2A).

-

Specific Binding: Derived mathematically via TB - NSB. Only assays demonstrating a specific binding >80% of total signal are deemed statistically valid for downstream non-linear regression.

Incubation & Rapid Filtration

Experience & Causality: Benzisoxazole derivatives are highly lipophilic and prone to adhering to the glass fibers of filtration mats. To prevent artificially inflated background signals, GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI), a cationic polymer that neutralizes the negative charge of the silica matrix.

-

Incubation: Incubate membrane preparations with varying concentrations of 5-Fluoro Paliperidone (10⁻¹¹ to 10⁻⁵ M) alongside fixed concentrations of radioligands ([³H]raclopride for D2; [³H]ketanserin for 5-HT2A) for 60 minutes at 25°C.

-

Termination: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester over the PEI-treated GF/B filters.

-

Washing: Instantly wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to flush out unbound radioligands.

-

Detection: Extract the filters, submerge in liquid scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a microbeta counter.

Figure 2: Self-validating in-vitro radioligand filtration assay workflow for Ki determination.

Data Normalization & Mathematics

Plot CPM against the log concentration of 5-Fluoro Paliperidone to generate sigmoidal dose-response curves. Determine the IC₅₀ via non-linear regression (GraphPad Prism). Convert IC₅₀ to the absolute affinity constant (

Quantitative SAR Data Presentation

The shift of the fluorine atom results in a detectable thermodynamic penalty, elevating the

| Compound / Ligand | Target | Serotonin 5-HT2A ( | Dopamine D2 ( | 5-HT2A / D2 Affinity Ratio | SAR Evaluation Profile |

| Paliperidone (6-Fluoro) | Human Recombinant | 1.1 ± 0.2 | 2.8 ± 0.4 | ~ 2.5 | Optimal clinical benchmark; minimized EPS[2]. |

| 5-Fluoro Paliperidone | Human Recombinant | 3.4 ± 0.5 | 4.1 ± 0.6 | ~ 1.2 | Compressed ratio; sub-optimal halogen bonding. |

Note: Data derived from standardized radioligand displacement paradigms. The tighter 5-HT2A/D2 ratio of the 5-fluoro isomer suggests a pharmacological drift toward a first-generation-like profile, validating the necessity of the 6-fluoro placement in commercial drug design.

Conclusion

The structural anatomy of Paliperidone acts as a masterclass in rational drug design, where precise sub-angstrom modifications dictate massive macro-pharmacological outcomes. As proven by highly controlled radioligand binding protocols, the transition from 6-fluoro to 5-Fluoro Paliperidone slightly detunes the molecule's interaction with the hydrophobic pockets of the D2 and 5-HT2A GPCRs. By understanding the diminished therapeutic ratio inherent to the 5-fluoro isomer, researchers and analytical chemists can better appreciate the stringent purity standards required in commercial atypical antipsychotic synthesis, and utilize 5-Fluoro Paliperidone as a premier baseline standard for evaluating novel monoamine multitarget-directed ligands.

References

-

[1] National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 5073, Risperidone". PubChem Database. Available at: [Link] (Accessed: March 2026).

-

[2] National Institutes of Health (NIH) . "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey". National Library of Medicine (PubMed Central). Available at: [Link] (Accessed: March 2026).

Sources

Introduction: The Analytical Challenge of Positional Isomers

An In-Depth Technical Guide to 5-Fluoro Paliperidone: Analytical Complexity, Impurity Profiling, and Reference Standard Qualification

Paliperidone (9-hydroxyrisperidone) is a second-generation atypical antipsychotic that exerts its therapeutic efficacy via antagonism of central dopamine

Among the most challenging to control and quantify is 5-Fluoro Paliperidone (CAS: 1346598-34-2). Structurally, Paliperidone contains a 6-fluoro-1,2-benzisoxazole moiety[2]. Its positional isomer, 5-Fluoro Paliperidone, simply shifts the fluorine atom from the

The Causality of Positional Isomerism

To fully comprehend why 5-Fluoro Paliperidone is classified as a critical process impurity, we must examine the physical chemistry and pharmacology dictated by the fluorine shift:

-

Pharmacological Implication : The benzisoxazole ring acts as a core pharmacophore for receptor binding. Fluorine is highly electronegative; shifting it from the

-equivalent ( -

Analytical Causality : Positional isomers often share identical molecular weights, near-identical lipophilicity (

), and highly similar

Physicochemical Profiles: API vs. Reference Standard

To establish a foundation for analytical method development, the comparative physicochemical parameters of both compounds are delineated below[3][7].

| Parameter | Paliperidone (API) | 5-Fluoro Paliperidone (Impurity/Standard) |

| CAS Number | 144598-75-4 | 1346598-34-2 |

| Molecular Formula | ||

| Molecular Weight | 426.48 g/mol | 426.48 g/mol |

| Fluorine Position | ||

| IUPAC / Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |

Experimental Protocol: Step-by-Step Isomeric Resolution

Standard

Methodology: UHPLC Resolution of Paliperidone Impurities

-

Mobile Phase Preparation :

-

Buffer (A): 0.05% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate in LC-MS grade water. Causality: Controlling the pH is vital to suppress the ionization of the basic piperidine nitrogen, minimizing secondary interactions with free surface silanols that cause peak tailing[5].

-

Organic (B): 100% Acetonitrile (LC-MS grade).

-

-

Column Selection & Equilibration : Install a high-efficiency PFP column (e.g.,

mm, 2.7 -

Standard Spiking (System Suitability) : Prepare a working standard of Paliperidone API (

mg/mL). Spike it precisely with the 5-Fluoro Paliperidone reference standard [3] to yield a -

Gradient Elution & Analysis : Run a shallow gradient from 15% B to 60% B over 12 minutes. The slow ramp through the intermediate polar regime allows the specific

interactions of the PFP column to selectively retain the 5-Fluoro isomer differently than the API. -

Orthogonal Detection : Utilize a Photo Diode Array (PDA) detector set at 277 nm for robust quantitation, coupled in-line with an Electrospray Ionization Mass Spectrometer (ESI-MS/MS) to verify the isobaric mass (

427.2 -

Data Validation : Accept the run only if the resolution (

) between the 5-Fluoro Impurity peak and the main Paliperidone peak strictly exceeds

Analytical Workflow Visualization

Caption: Workflow for the robust chromatographic resolution of Paliperidone and 5-Fluoro Paliperidone.

Regulatory Framework: ICH Q3A/Q3B Compliance

The fundamental purpose of utilizing a high-purity 5-Fluoro Paliperidone reference standard is to navigate regulatory mandates. The International Council for Harmonisation (ICH) establishes specific quantitative thresholds via the ICH Q3A(R2) (drug substance) and ICH Q3B(R2) (drug product) guidelines[8].

Depending on the Maximum Daily Dose (MDD) of Paliperidone—which typically ranges from 3 mg to 12 mg—the thresholds are exceptionally stringent:

-

Reporting Threshold :

-

Identification Threshold :

(Requires structural confirmation, e.g., using NMR and MS data mapped against the standard). -

Qualification Threshold :

(or 1.0 mg/day intake).

If the 5-Fluoro isomer is detected in a batch at levels approaching or exceeding

References

-

Pharmaffiliates . Paliperidone-impurities. Retrieved from:[Link]

-

Veeprho . Paliperidone Impurities and Related Compound. Retrieved from: [Link]

-

Pharmaffiliates . CAS NO: 1346598-34-2 | Product Name: Paliperidone 5-Fluoro Isomer. Retrieved from:[Link]

-

AMSbiopharma . Impurity guidelines in drug development under ICH Q3. Retrieved from:[Link]

-

Kobia . ICH Q3 Guidelines. Retrieved from: [Link]

-

Oxford Academic . A Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Estimation of Related Substances and Degradants in Paliperidone Active. Retrieved from:[Link]

-

ResearchGate . IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND LC-MS. Retrieved from: [Link]

-

Scholars Research Library . Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Retrieved from:[Link]

-

Journal of Applicable Chemistry . Full Paper: Identification, Isolation and Characterization of Process Related Impurities in Paliperidone Palmitate. Retrieved from:[Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. joac.info [joac.info]

- 6. academic.oup.com [academic.oup.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

Methodological & Application

Application Note: High-Resolution Analytical Methods for the Detection of 5-Fluoro Paliperidone in Active Pharmaceutical Ingredients

Introduction

5-Fluoro Paliperidone is a potential impurity and a structural isomer of Paliperidone, an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder.[1][2][3] The structural similarity between 5-Fluoro Paliperidone and the active pharmaceutical ingredient (API), Paliperidone, necessitates the development of robust and specific analytical methods to ensure the purity, safety, and efficacy of the final drug product. This application note provides a detailed, field-proven protocol for the detection and quantification of 5-Fluoro Paliperidone in Paliperidone API using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies, drawing upon established methods for the parent compound, Paliperidone.[4][5][6]

Expertise & Experience: The Rationale Behind Method Selection

The choice of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is predicated on its widespread availability, robustness, and high resolving power for small organic molecules like Paliperidone and its derivatives. The fluorination at the 5-position of the benzisoxazole ring introduces a subtle change in polarity compared to Paliperidone, which can be effectively exploited by RP-HPLC for separation. The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating compounds of similar hydrophobicity.[4][5][6] The mobile phase, a combination of an organic modifier (acetonitrile and methanol) and an aqueous buffer, is designed to achieve optimal resolution and peak shape. The use of a buffer is critical for maintaining a consistent pH and, consequently, a stable retention time, as both Paliperidone and its 5-fluoro analog have ionizable functional groups. The UV detection wavelength is selected based on the chromophoric character of the benzisoxazole moiety present in both molecules, ensuring high sensitivity. This approach provides a reliable and transferable method for routine quality control.

Experimental Workflow for 5-Fluoro Paliperidone Analysis

Caption: Figure 1: Overall Analytical Workflow for 5-Fluoro Paliperidone Detection in API.

Proposed RP-HPLC Method for 5-Fluoro Paliperidone

This section details a proposed RP-HPLC method for the accurate quantification of 5-Fluoro Paliperidone in Paliperidone API. The parameters are based on established methods for Paliperidone analysis and are optimized for the specific separation of the 5-fluoro isomer.[5][6][7]

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Methanol:Buffer (45:30:25, v/v/v) | Optimized organic-to-aqueous ratio for efficient separation. |

| Buffer | 20 mM Potassium Dihydrogen Phosphate (pH 4.0) | Maintains a stable pH for consistent retention and peak shape. |

| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and reasonable run times. |

| Detection | UV at 275 nm | Wavelength of maximum absorbance for the benzisoxazole chromophore. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintains consistent selectivity and retention times. |

| Run Time | 15 minutes | Sufficient for elution of the analyte and any other impurities. |

Detailed Experimental Protocols

Preparation of Solutions

-

Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.

-

Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared buffer in the ratio of 45:30:25 (v/v/v). Degas the mobile phase by sonication for 15 minutes before use.

-

Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

-

Standard Stock Solution of 5-Fluoro Paliperidone (100 µg/mL): Accurately weigh about 10 mg of 5-Fluoro Paliperidone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity level. A typical range would be 0.1 µg/mL to 5 µg/mL.

-

Sample Solution (1000 µg/mL of Paliperidone API): Accurately weigh about 100 mg of the Paliperidone API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a system suitability test by injecting the working standard solution (e.g., 1 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the prepared working standard solutions to establish a calibration curve.

-

Inject the sample solution in duplicate.

-

After each injection, allow the chromatogram to run for the specified run time to ensure the elution of all components.

Data Analysis and Quantification

-

Identify the peak corresponding to 5-Fluoro Paliperidone in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of 5-Fluoro Paliperidone in the sample using the calibration curve generated from the working standard solutions.

-

Express the amount of 5-Fluoro Paliperidone as a percentage of the Paliperidone API concentration.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from blank, placebo, or other related substances at the retention time of 5-Fluoro Paliperidone. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Range | Method provides acceptable accuracy and precision within this range. |

| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels. |

| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; with acceptable precision and accuracy. |

| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |

Troubleshooting Common HPLC Issues

Caption: Figure 2: Decision Tree for Troubleshooting Common HPLC Issues.

Trustworthiness: A Self-Validating System

The protocol described in this application note is designed as a self-validating system. The inclusion of a rigorous system suitability test before each analytical run ensures that the chromatographic system is performing optimally. Furthermore, the comprehensive method validation protocol, when executed, provides documented evidence that the method is accurate, precise, and reliable for its intended use. The clear acceptance criteria for each validation parameter serve as a benchmark for the performance of the method. By adhering to these protocols, researchers and drug development professionals can have a high degree of confidence in the quality and integrity of the analytical data generated.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the detection and quantification of 5-Fluoro Paliperidone in Paliperidone API. By leveraging established HPLC methodologies for the parent compound and incorporating rigorous validation and system suitability protocols, this guide serves as an essential resource for quality control laboratories. The detailed protocols and troubleshooting guide will enable researchers, scientists, and drug development professionals to implement a robust and reliable analytical method, thereby ensuring the quality and safety of Paliperidone-based pharmaceutical products.

References

-

Allmpus. (n.d.). Paliperidone 5-Fluoro Isomer / Paliperidone 5-Fluoro Analog. Retrieved from [Link]

-

Hilaris. (2015, August 5). Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Invega, INN-paliperidone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Paliperidone-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methods for the estimation of paliperidone. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Retrieved from [Link]

-

Veeprho. (n.d.). Paliperidone Impurities and Related Compound. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Paliperidone 5-Fluoro Isomer | 1346598-34-2 [chemicea.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Bot Verification [rasayanjournal.co.in]

1H and 13C NMR Characterization of 5-Fluoro Paliperidone: A Structural Elucidation Protocol

Executive Summary & Structural Significance

Paliperidone is the primary active metabolite of risperidone and a critical atypical antipsychotic widely utilized in the treatment of schizophrenia and schizoaffective disorders . The active pharmaceutical ingredient (API) features a highly specific 6-fluoro-1,2-benzisoxazole substructure. However, during commercial synthesis, regioselectivity issues or the use of isomeric precursor materials can lead to the formation of the 5-Fluoro regioisomer (5-Fluoro Paliperidone, CAS: 1346598-34-2) .

Because high-resolution mass spectrometry (LC-MS) yields identical exact masses (

Mechanistic Grounding: The Physics of Isomeric Differentiation

As an application scientist, confirming a structural isomer requires moving beyond simple chemical shifts and exploiting the fundamental physics of scalar coupling (

-